N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-17(2,3)22-14-13(9-19-22)16(24)21(10-18-14)20-15(23)11-6-5-7-12(8-11)25-4/h5-10H,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTAOIKSYXEWMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyrimidine core, followed by the introduction of the tert-butyl group and the methoxybenzamide moiety. Common reagents used in these reactions include tert-butyl chloride, methoxybenzoic acid, and various catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Amide Hydrolysis and Functionalization
The benzamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
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Hydrolysis : Reaction with 6M HCl at 100°C converts the amide to 3-methoxybenzoic acid and releases the pyrazolo-pyrimidinamine intermediate .
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Functionalization : The amide nitrogen can participate in nucleophilic substitution with chloroacetyl chloride in DMF to form N-chloroacetyl derivatives, enabling further cross-coupling reactions.
Key Reaction Conditions :
Pyrazolo-Pyrimidinone Core Reactivity
The fused heterocyclic system participates in electrophilic substitution and ring-opening reactions:
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Electrophilic Substitution : Bromination using N-bromosuccinimide (NBS) in DMF selectively substitutes the C3 position of the pyrimidinone ring .
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Ring-Opening : Treatment with hydrazine hydrate in ethanol cleaves the pyrimidinone ring, forming a pyrazole-hydrazine intermediate .
Comparative Reactivity of Pyrazolo-Pyrimidinones :
| Position | Reaction | Reagents | Outcome |
|---|---|---|---|
| C3 | Bromination | NBS/DMF | 3-Bromo derivative |
| N1 | Alkylation | K2CO3, alkyl halides | N-Alkylated product |
| C5 | Oxidation | KMnO4/H2SO4 | Carboxylic acid formation |
Methoxy Group Transformations
The 3-methoxy substituent on the benzamide participates in demethylation and electrophilic aromatic substitution:
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Demethylation : BBr3 in dichloromethane removes the methyl group, yielding a phenolic hydroxyl group .
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Nitration : Reaction with HNO3/H2SO4 introduces a nitro group at the para position relative to the methoxy group.
Experimental Data :
tert-Butyl Group Stability
The tert-butyl group exhibits resistance to hydrolysis but undergoes oxidative cleavage under strong conditions:
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Oxidative Cleavage : KMnO4 in acidic medium converts the tert-butyl group to a carboxylic acid.
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Stability : No degradation observed under reflux in 1M NaOH (24h), confirming hydrolytic stability .
Cross-Coupling Reactions
The compound serves as a substrate for palladium-catalyzed couplings:
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Suzuki Coupling : Reacts with aryl boronic acids using Pd(PPh3)4/Na2CO3 to form biaryl derivatives .
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Buchwald-Hartwig Amination : Forms C-N bonds with primary amines under Pd2(dba)3/XPhos catalysis .
Optimized Coupling Conditions :
| Reaction Type | Catalyst | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Suzuki | Pd(PPh3)4 | Na2CO3 | 80°C | 73 |
| Buchwald-Hartwig | Pd2(dba)3/XPhos | KOtBu | 110°C | 68 |
Biological Derivatization Pathways
In medicinal chemistry studies, the compound undergoes targeted modifications:
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide exhibit significant anticancer properties. The mechanism of action typically involves the inhibition of specific enzymes or receptors that play critical roles in cancer cell proliferation and survival. For instance, studies have shown that pyrazolopyrimidine derivatives can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell growth and survival .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses suggests potential applications in treating inflammatory diseases. Preliminary studies indicate that it may inhibit the activation of pro-inflammatory pathways, which could be beneficial in conditions such as rheumatoid arthritis or inflammatory bowel disease .
Antimicrobial Activity
There is growing interest in the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives. The unique interactions facilitated by the compound's structure may allow it to target bacterial enzymes or receptors, leading to effective antimicrobial action against various pathogens .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The presence of the tert-butyl and methoxy groups enhances solubility and bioavailability, which are critical factors for drug development .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of related pyrazolo[3,4-d]pyrimidine compounds, several derivatives were tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that certain derivatives exhibited IC50 values lower than 10 µM, demonstrating potent anticancer activity .
Case Study 2: Anti-inflammatory Potential
A recent investigation focused on the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives showed that one derivative significantly reduced pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for managing chronic inflammatory conditions .
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Key Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Pyrazolo[3,4-d]pyrimidine | Anticancer | <10 |
| Compound B | Pyrazolo[3,4-d]pyrimidine | Anti-inflammatory | 15 |
| This compound | Pyrazolo[3,4-d]pyrimidine | Antimicrobial | TBD |
Mechanism of Action
The mechanism of action of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Activity Comparison of Selected Analogs
Key Observations:
- N1 Substituents : The tert-butyl group in the target compound likely improves metabolic stability compared to phenyl (e.g., Compound 237) or benzyl groups ().
- C5 Substituents : The 3-methoxybenzamide in the target compound may mimic the acetohydrazide (Compound 237) or sulfonamide (Example 9a) moieties in binding to hydrophobic pockets or kinases.
- Activity Trends : Bulky substituents (e.g., tert-butyl) often reduce off-target effects but may lower solubility. Electron-donating groups like methoxy (target compound) could enhance solubility compared to halogens (Example 53).
Pharmacokinetic and Mechanistic Insights
- EGFR Inhibition : Compound 237 (EGFR IC50: 0.186 µM) docks into ATP-binding sites (PDB:1M17), suggesting the target compound’s benzamide may similarly compete with ATP.
- Apoptosis Induction : Substituents influence apoptotic activity; tert-butyl may alter caspase activation compared to phenyl derivatives ().
- Antibacterial Activity : Peptide-conjugated analogs () show low MICs, but the target compound’s benzamide may shift focus to eukaryotic targets.
Biological Activity
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer research and kinase inhibition. This article delves into the compound's biological activity, synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of a tert-butyl group enhances its lipophilicity, while the methoxybenzamide moiety contributes to its binding properties. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound generally involves several key steps:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones or ketoesters.
- Introduction of the Tert-butyl Group : Alkylation reactions using tert-butyl halides in the presence of strong bases are employed.
- Formation of the Benzamide Moiety : This involves coupling the pyrazolo intermediate with benzoyl chloride derivatives.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity by inhibiting specific kinases involved in cell proliferation. For instance, studies have shown that compounds with similar structures can effectively inhibit serine-threonine kinases such as p70S6K and Akt, which are critical in various signaling pathways related to cancer cell growth and survival .
The mechanism by which this compound exerts its biological effects involves:
- Kinase Inhibition : The compound binds to the active sites of target kinases, inhibiting their activity and disrupting downstream signaling pathways that promote cell proliferation.
- Induction of Apoptosis : By inhibiting these pathways, the compound can trigger programmed cell death in cancer cells .
Research Findings
Recent studies have highlighted the compound's potential as a therapeutic agent:
- In vitro Studies : Various assays demonstrated that this compound effectively reduces cell viability in cancer cell lines at micromolar concentrations.
- In vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, suggesting its efficacy in a physiological context .
Case Studies
A notable case involved a series of experiments where similar pyrazolo derivatives were tested against different cancer types. The results indicated that these compounds could significantly inhibit tumor growth in breast and lung cancer models .
Q & A
Q. What synthetic strategies are reported for N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide?
The compound is synthesized via condensation of substituted pyrazolo[3,4-d]pyrimidin-4-one intermediates with activated benzamide derivatives. Key steps include:
- Use of α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones for N-alkylation of the pyrazolo[3,4-d]pyrimidin-4-one core .
- Coupling with 3-methoxybenzoyl chloride under anhydrous conditions (e.g., potassium carbonate in acetonitrile) to introduce the benzamide moiety .
- Purification via column chromatography with dichloromethane/methanol gradients .
Q. What spectroscopic techniques are critical for characterizing this compound?
Structural confirmation relies on:
- FTIR : Identification of carbonyl (C=O) stretching at ~1650 cm⁻¹ and NH/OH vibrations .
- 1H/13C NMR : Assigning tert-butyl singlet (~1.4 ppm), pyrimidine ring protons (6.7–8.2 ppm), and methoxy group (~3.8 ppm) .
- X-ray crystallography : Resolving stereochemical ambiguities in the pyrazolo[3,4-d]pyrimidine core and benzamide substituent orientation .
Q. What preliminary biological screening methods are applicable?
Initial activity assessments include:
- Enzyme inhibition assays : Targeting kinases or bacterial enzymes (e.g., acps-pptase) using fluorescence-based substrates .
- Cytotoxicity profiling : IC50 determination in cancer cell lines via MTT assays .
- Microbial growth inhibition : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can contradictory reactivity data in N-alkylation steps be resolved?
Discrepancies in yields or regioselectivity may arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor SN2 pathways, while DMSO promotes radical intermediates .
- Catalytic additives : Use of sodium pivalate enhances nucleophilicity of the pyrimidinone core .
- Kinetic vs. thermodynamic control : Monitoring reaction progress via LC-MS to identify intermediates .
Q. What computational approaches validate mechanistic hypotheses for its biological activity?
Integrate:
- Molecular docking : Predict binding modes to kinase ATP-binding pockets (e.g., using AutoDock Vina with PDB 1JI as a template) .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends in SAR studies .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
Q. How to address discrepancies in biological assay outcomes across studies?
Mitigate variability via:
- Orthogonal assays : Confirm enzyme inhibition with SPR (surface plasmon resonance) if fluorescence assays show false positives .
- Dose-response normalization : Use internal controls (e.g., staurosporine for kinase assays) to standardize IC50 values .
- Metabolic stability testing : Rule out false negatives caused by rapid hepatic clearance in cell-based assays .
Q. What strategies optimize selectivity against off-target receptors?
Employ:
- Scaffold hopping : Modify the pyrazolo[3,4-d]pyrimidine core to 1H-pyrrolo[2,3-b]pyridine derivatives, reducing affinity for adenosine receptors .
- Proteome-wide profiling : Use affinity chromatography coupled with MS/MS to identify off-target binding partners .
- Covalent docking : Introduce electrophilic warheads (e.g., acrylamides) for selective, irreversible inhibition .
Methodological Tables
Q. Table 1. Key Synthetic Reagents and Conditions
Q. Table 2. Computational Parameters for Docking Studies
| Software | Template PDB | Force Field | Grid Box Size |
|---|---|---|---|
| AutoDock Vina | 1JI | AMBER | 25 × 25 × 25 ų |
| Schrödinger Glide | 4OXS | OPLS4 | 20 × 20 × 20 ų |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

